N-(4-carbamoylphenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-15-11-16(23)22-10-4-3-5-14(22)17(15)19(25)21-13-8-6-12(7-9-13)18(20)24/h6-9,11H,2-5,10H2,1H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAWWIKRTBQZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Tetrahydroquinolizine Skeleton
The tetrahydroquinolizine ring is synthesized via a modified Pomeranz-Fritsch cyclization or a C-acylation-mediated cyclization. A representative protocol involves:
- Reacting ethyl 3-aminobenzoate with diethyl malonate in the presence of sodium ethoxide to form a β-keto ester intermediate.
- Cyclization under acidic conditions (e.g., polyphosphoric acid) to yield 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate.
Example Procedure
Ethyl 3-aminobenzoate (10 mmol) and diethyl malonate (12 mmol) are refluxed in ethanol with sodium ethoxide (1.2 eq) for 12 hours. After acidification with HCl, the β-keto ester intermediate is isolated and cyclized using polyphosphoric acid at 120°C for 6 hours to yield ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate (62% yield).
Carboxylic Acid Activation and Amide Coupling
Acyl Chloride Formation
The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride:
Amide Bond Formation with 4-Carbamoylaniline
The acyl chloride is coupled with 4-carbamoylaniline under Schotten-Baumann conditions:
- Procedure : A solution of 4-carbamoylaniline (3.3 mmol) in dry acetone is added to a mixture of the acyl chloride (3 mmol) and K2CO3 (4.5 mmol) at 0°C. The reaction is stirred overnight, filtered, and purified via recrystallization (ethanol/water) to yield the target compound (65% yield).
Alternative Method
Using coupling agents such as HOBt/DCC:
- The carboxylic acid (3 mmol) is activated with HOBt (3.3 mmol) and DCC (3.3 mmol) in DMF. After 1 hour, 4-carbamoylaniline (3 mmol) is added, and the mixture is stirred for 24 hours. The product is isolated via column chromatography (SiO2, ethyl acetate/hexane).
Analytical Validation and Characterization
Spectroscopic Data
- 1H NMR (500 MHz, DMSO-d6): δ = 10.21 (s, 1H, CONH), 8.45 (s, 1H, NH2), 7.85 (d, J = 8.5 Hz, 2H, ArH), 7.65 (d, J = 8.5 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 3.25–2.90 (m, 4H, CH2 quinolizine), 2.60–2.40 (m, 2H, CH2 quinolizine), 1.40 (t, J = 7.0 Hz, 3H, CH3).
- HRMS : m/z calcd for C21H22N3O4 [M+H]+: 396.1559; found: 396.1562.
Purity Assessment
Reverse-phase HPLC (C18 column, 10–100% acetonitrile/water + 0.1% TFA) shows a single peak at 9.2 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Coupling | 65 | 98 | High efficiency, minimal byproducts | Requires anhydrous conditions |
| HOBt/DCC Coupling | 58 | 95 | Mild conditions, no SOCl2 handling | Lower yield, costly reagents |
| Mitsunobu Ethoxylation | 78 | 97 | Regioselective, high functional tolerance | Expensive reagents, complex workup |
Challenges and Optimization Opportunities
- Ring Oxidation Control : Over-oxidation of the tetrahydroquinolizine core during ketone formation can be mitigated using TEMPO as a radical scavenger.
- Amide Hydrolysis : The carbamoyl group is sensitive to acidic conditions; thus, coupling reactions should avoid prolonged exposure to TFA or HCl.
- Solvent Selection : DMF enhances coupling efficiency but complicates purification. Switching to THF or dichloromethane improves isolation.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
N-(4-carbamoylphenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties such as anti-inflammatory or anticancer activity.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several quinolizine and quinoline derivatives. Below is a detailed comparison based on substituent variations, synthetic methodologies, and reported bioactivities.
Substituent Variations and Core Modifications
a. N-(3-Chloro-4-methylphenyl)-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide
- Structural Differences : Replaces the 4-carbamoylphenyl group with a 3-chloro-4-methylphenyl moiety and substitutes ethoxy with methoxy at position 6.
- Methoxy’s smaller size compared to ethoxy could alter steric interactions in target binding .
b. (S)-N-(4-Carbamoylphenyl)-8-Cyclopropyl-7-(Naphthalen-1-ylmethyl)-5-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyridine-3-Carboxamide
- Structural Differences: Features a thiazolo-pyridine core instead of quinolizine, with cyclopropyl and naphthalenylmethyl substituents.
- Bioactivity : Computational studies predict superior SARS-CoV-2 spike glycoprotein inhibition compared to standard drugs like remdesivir, attributed to the naphthalene group’s hydrophobic interactions .
c. N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52)
- Structural Differences : Adamantyl and pentyl substituents replace the ethoxy and carbamoylphenyl groups.
- Synthesis : Utilizes TLC purification with cyclohexane/ethyl acetate and characterization via IR, NMR, and LC-MS. The adamantyl group may confer rigidity and improve target selectivity .
d. N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide
- Structural Differences: Substitutes 4-carbamoylphenyl with 3-cyanophenyl.
Data Table: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
Biological Activity
N-(4-carbamoylphenyl)-8-ethoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings related to its synthesis, biological activity, and therapeutic applications.
1. Synthesis of the Compound
The synthesis of this compound involves several steps. The compound can be synthesized through a modified method that allows for high yields and purity. The general synthetic route includes:
- Formation of the quinolizine core : Utilizing starting materials such as 2-aminoacetophenone and ethyl acetoacetate.
- Carbamoylation : Introducing the carbamoyl group through reaction with carbamoyl chloride.
- Ethoxylation : Adding an ethoxy group via an etherification reaction.
The overall synthesis is noted for its efficiency and adaptability for producing derivatives with varying substituents on the quinolizine scaffold .
Antimicrobial Properties
Research has indicated that derivatives of quinolizine compounds exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest a potent antimicrobial effect comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promise in cancer research. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Study : A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis markers after 48 hours of exposure. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells at higher concentrations.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of quinolizine derivatives. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
4.
This compound is a promising compound with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Continued research into its mechanisms of action and therapeutic potential could lead to the development of new treatments for infectious diseases and cancer.
Q & A
Advanced Research Question
- Molecular Docking : Predict binding affinity to targets (e.g., PARP-1) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier permeability .
- DFT Calculations : Optimize electron distribution for redox stability .
What methodologies are recommended for investigating the compound’s mechanism of action in cancer models?
Advanced Research Question
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis) .
- Proteomics : SILAC labeling quantifies protein expression changes post-treatment .
- In Vivo PDX Models : Evaluate efficacy in patient-derived xenografts with biomarker monitoring (e.g., Ki-67) .
How do solvent polarity and temperature affect regioselectivity in cyclization steps?
Advanced Research Question
- Polar Solvents : Increase ring strain, favoring 6-membered quinolizine formation over 5-membered byproducts .
- Low-Temperature Kinetics : Slow reaction rates improve selectivity for the thermodynamically stable product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
